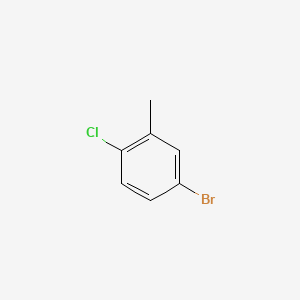
5-Bromo-2-chlorotoluène
Vue d'ensemble
Description
5-Bromo-2-chlorotoluene is an organic compound with the molecular formula C7H6BrCl. It is characterized by the presence of both bromine and chlorine atoms attached to a toluene ring. This compound is a colorless liquid and is used in various chemical processes due to its unique properties .
Applications De Recherche Scientifique
5-Bromo-2-chlorotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of agrochemicals, dyes, and polymers
Safety and Hazards
5-Bromo-2-chlorotoluene can cause skin irritation and serious eye irritation. It is harmful if inhaled and may cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation, and to use it only in a well-ventilated area. Protective clothing should be worn when there is a risk of exposure .
Mécanisme D'action
Target of Action
5-Bromo-2-chlorotoluene is a chemical compound with the molecular formula C7H6BrCl
Mode of Action
It’s known that halogenated aromatic compounds like this can undergonucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks one of the aromatic-ring carbons, leading to the substitution of a halogen atom (bromine or chlorine in this case).
Pharmacokinetics
Its physical properties such as its molecular weight (205.48 Da ) and density (1.55 g/mL at 25 °C ) can influence its pharmacokinetic behavior. These properties can affect its solubility, absorption rate, distribution within the body, metabolism, and excretion rate.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-chlorotoluene. For instance, it should be used in a well-ventilated area to avoid inhalation . Personal protective equipment should be worn to avoid skin and eye contact .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chlorotoluene typically involves the diazotization of 4-bromo-2-methylaniline followed by a Sandmeyer reaction. The process begins with the addition of 4-bromo-2-methylaniline to hydrochloric acid, forming a salt. This solution is then cooled and treated with sodium nitrite to form a diazonium salt. The diazonium salt is subsequently reacted with cuprous chloride in hydrochloric acid to yield 5-Bromo-2-chlorotoluene .
Industrial Production Methods: On an industrial scale, the production of 5-Bromo-2-chlorotoluene follows similar synthetic routes but is optimized for higher yields and efficiency. The reaction conditions are carefully controlled to maintain the temperature and pH levels, ensuring the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-chlorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
- Substitution reactions can yield various substituted toluenes.
- Oxidation reactions can produce benzoic acid or benzaldehyde derivatives.
- Reduction reactions can result in the formation of simpler hydrocarbons like toluene .
Comparaison Avec Des Composés Similaires
- 4-Bromo-1-chloro-2-methylbenzene
- 2-Chloro-5-bromotoluene
- 3-Bromo-4-chlorotoluene
- 4-Bromo-2-chlorotoluene
Comparison: 5-Bromo-2-chlorotoluene is unique due to the specific positioning of the bromine and chlorine atoms on the toluene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo compared to its similar compounds .
Propriétés
IUPAC Name |
4-bromo-1-chloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFQMHJKAODEON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346140 | |
| Record name | 5-Bromo-2-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54932-72-8 | |
| Record name | 5-Bromo-2-chlorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54932-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to study 5-bromo-2-chlorotoluene and what information do they provide?
A1: The researchers utilized Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to study the vibrational characteristics of 5-bromo-2-chlorotoluene []. FT-IR spectroscopy analyzes the absorption of infrared light by the molecule, providing information about the types of molecular vibrations and functional groups present. FT-Raman spectroscopy, on the other hand, examines the scattering of light by the molecule, offering complementary information about its vibrational modes. By comparing the experimental spectra with those predicted by Density Functional Theory (DFT) calculations, researchers can assign specific vibrational frequencies to the corresponding molecular motions in 5-bromo-2-chlorotoluene [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


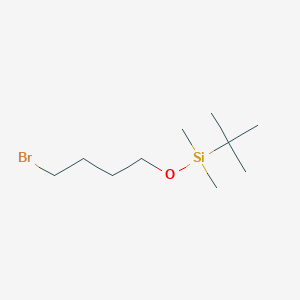

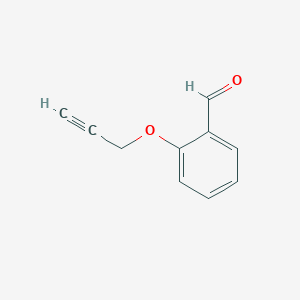
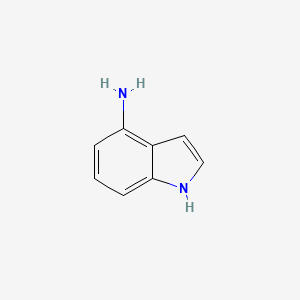

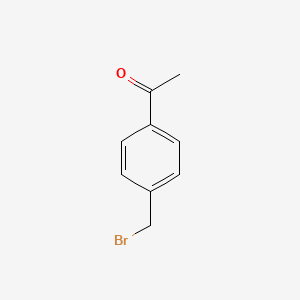
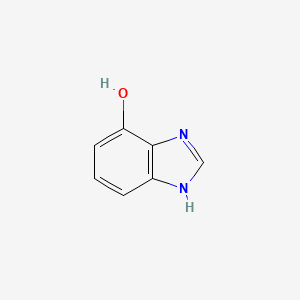
![1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1269818.png)

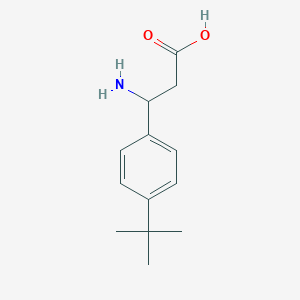


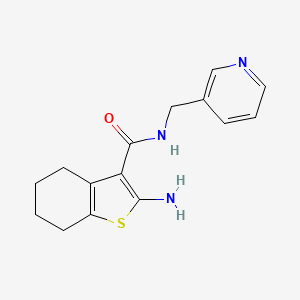
![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)
